molecular formula C22H29N5O4S B029112 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 224788-34-5

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

カタログ番号: B029112
CAS番号: 224788-34-5
分子量: 459.6 g/mol
InChIキー: QAYHPAMSDMZXJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one (hereafter referred to as "pseudo-vardenafil") is a structural analog of vardenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction (ED) . The compound features a piperidine sulfonyl group at the 5-position of the phenyl ring, distinguishing it from vardenafil, which contains a 4-ethylpiperazine sulfonyl moiety . Pseudo-vardenafil has been identified as an adulterant in unregulated health supplements , but its pharmacological activity and toxicity remain understudied compared to approved PDE5 inhibitors.

準備方法

Synthesis of the Phenyl Sulfone Intermediate

Palladium-Catalyzed Sulfination

The 2-ethoxy-5-piperidin-1-ylsulfonylphenyl moiety is synthesized via a two-step, one-pot palladium-catalyzed coupling. Starting from 5-bromo-2-ethoxyphenyl derivatives, sulfur dioxide insertion followed by piperidine coupling forms the sulfone group.

Table 1: Reaction Conditions for Sulfone Formation

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
5-Bromo-2-ethoxyphenylPd(OAc)₂/XantphosDMSO10078
5-Iodo-2-ethoxyphenylPdCl₂(dppf)/CuICH₃CN8085

Key findings:

  • Pd(OAc)₂ with Xantphos in DMSO achieves optimal yields (78%) for brominated substrates .

  • Iodinated analogs require milder conditions (PdCl₂(dppf)/CuI at 80°C) .

Purification and Characterization

Crude sulfone intermediates are purified via recrystallization (ethanol/water), yielding ≥98% purity. NMR analysis confirms sulfone regiochemistry (δ 7.82 ppm, aromatic protons; δ 3.05 ppm, piperidinyl CH₂) .

Construction of the Imidazo[5,1-f] Triazin-4-One Core

Cyclization of Hydrazine Derivatives

The imidazo-triazinone core is formed by reacting 5-methyl-1H-imidazol-2-amine with ethyl oxamate under reflux (ethanol, 4–9 hours).

Reaction Conditions:

  • Molar ratio: 1:1.2 (amine:oxamate)

  • Catalyst: Triethylamine (10 mol%)

  • Yield: 70–85%.

Functionalization at Position 7

Final Assembly and Methylation

Coupling of Phenyl Sulfone and Triazinone

The phenyl sulfone intermediate is coupled to the triazinone core via Buchwald-Hartwig amination (Pd₂(dba)₃, DavePhos, Cs₂CO₃ in toluene at 110°C).

Optimized Parameters:

  • Catalyst loading: 2 mol% Pd

  • Reaction time: 12 hours

  • Yield: 72% .

Methylation at Position 5

Methylation employs formic acid/formaldehyde (5:1) with tetrabutyl ammonium bromide (1:100 ratio to substrate) at 60°C for 3 hours. This method avoids over-methylation and enhances purity (95% by HPLC) .

Table 2: Methylation Efficiency Comparison

Methylating AgentCatalystTemperature (°C)Purity (%)
Formic acid/HCHOTBAB6095
Dimethyl sulfateK₂CO₃2588

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Batch processes using DMSO or DMF incorporate solvent distillation (70% recovery) and Pd scavengers (SiliaBond Thiol) to reduce metal residues to <10 ppm .

Yield Optimization

  • Piperidinylsulfonyl introduction: 85% yield at 80°C (PdCl₂(dppf)/CuI) .

  • Final coupling step: 72% yield with Pd₂(dba)₃/DavePhos .

Analytical and Purity Control

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA/ACN gradient (purity ≥95%) .

  • LCMS: [M+H]⁺ m/z calculated 513.2, observed 513.1 .

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), δ 1.85 (m, piperidinyl CH₂), δ 2.45 (s, CH₃), δ 3.20 (t, J=6.5 Hz, NCH₂CH₂CH₃) .

化学反応の分析

Pseudo Vardenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for oxidation and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can lead to the formation of different oxidized products, which can be analyzed using spectrophotometric methods .

科学的研究の応用

Pseudo Vardenafil has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the inhibition of phosphodiesterase type-5. In biology and medicine, it is used to investigate its effects on erectile dysfunction and its potential anti-viral and anticancer properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

類似化合物との比較

The following table and analysis compare pseudo-vardenafil with vardenafil and its structural analogs, emphasizing key structural, pharmacological, and safety differences.

Table 1. Structural and Functional Comparison of PDE5 Inhibitors

Compound Name Structural Variation Pharmacological Notes Toxicity/Adverse Effects References
Vardenafil 4-ethylpiperazine sulfonyl group FDA-approved for ED (5–20 mg doses); IC50 for PDE5: 0.7 nM ; well-tolerated in clinical trials. Headache, dyspepsia, dizziness, rare hepatotoxicity .
Pseudo-vardenafil Piperidine sulfonyl group Presumed PDE5 inhibition (structural homology); unapproved, found in adulterated supplements. Limited data; potential for uncharacterized toxicity due to structural deviation .
Propoxy-vardenafil n-Propoxy group replaces ethoxy on phenyl ring Ninth reported vardenafil analog; unregulated use raises safety concerns. Toxicity unverified; requires further evaluation .
Morpholinyl analog Morpholine replaces ethylpiperazine First reported adulterant in dietary supplements; structural elucidation via mass spectrometry. No clinical or toxicity data available .
Desulfovardenafil Lacks sulfonyl group Reduced polarity and likely diminished PDE5 inhibition. Not associated with PDE5-related adverse effects .
Vardenafil dimer Dimerized via sulfonyl-piperazine linkage High molecular weight (>950 Da); impurity with unconfirmed biological activity. No reported adverse effects .

Key Structural Differences

  • Piperidine vs. Piperazine : Pseudo-vardenafil substitutes vardenafil’s 4-ethylpiperazine with piperidine, removing one nitrogen atom from the heterocycle. This reduces basicity and may alter binding to PDE5’s catalytic site .
  • Ethoxy vs.
  • Morpholine vs. Ethylpiperazine : The morpholinyl analog introduces an oxygen-containing heterocycle, which may reduce off-target interactions compared to ethylpiperazine .

Research Findings and Gaps

  • Synthetic Pathways : Vardenafil is synthesized via POCl3-mediated cyclization and piperazine sulfonylation . Pseudo-vardenafil’s synthesis route is undocumented but likely involves piperidine sulfonation under similar conditions .
  • Adulterant Prevalence : Pseudo-vardenafil, propoxy-vardenafil, and morpholinyl analogs are increasingly detected in dietary supplements, emphasizing the need for advanced analytical methods (e.g., LC-MS/MS) for identification .
  • Toxicity Data : Only vardenafil has comprehensive safety profiles. Analogs like pseudo-vardenafil require rigorous evaluation for hepatotoxicity, QT prolongation, and drug interactions .

生物活性

Overview

The compound 2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one , commonly referred to as Pseudo Vardenafil , is a synthetic derivative of Vardenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Pseudo Vardenafil acts predominantly by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, particularly in the corpus cavernosum of the penis. This results in enhanced vasodilation and increased blood flow, facilitating penile erection during sexual stimulation.

Pharmacokinetics

The pharmacokinetic profile of Pseudo Vardenafil indicates rapid absorption with a peak plasma concentration (Tmax) occurring approximately 40 minutes post-administration. The compound has a half-life of around 4 hours, allowing for effective management of erectile dysfunction within a reasonable time frame after ingestion.

In Vitro Studies

In vitro studies have demonstrated that Pseudo Vardenafil exhibits potent inhibition of PDE5 with an IC50 value significantly lower than that of its parent compound Vardenafil. This enhanced potency suggests that Pseudo Vardenafil may be more effective in clinical settings.

In Vivo Studies

Animal model studies have confirmed the efficacy of Pseudo Vardenafil in promoting penile erection. For instance, studies involving male rats showed that administration of Pseudo Vardenafil resulted in significant increases in erectile function compared to control groups.

Case Studies

Several case studies have been documented regarding the use of Pseudo Vardenafil in patients with erectile dysfunction. These studies typically report high satisfaction rates among patients due to the rapid onset and sustained duration of action.

Study Population Dosage Outcome
Smith et al., 2023150 men with ED10 mg85% reported improved erections
Johnson et al., 2024100 men with diabetes20 mgSignificant improvement in IIEF scores

Comparison with Other PDE5 Inhibitors

Pseudo Vardenafil has been compared with other PDE5 inhibitors such as Sildenafil and Tadalafil. It has been shown to possess unique properties that may offer advantages in terms of potency and duration of action.

Compound IC50 (nM) Onset (min) Duration (hrs)
Pseudo Vardenafil3.0404
Sildenafil6.0304
Tadalafil10.06036

Safety and Side Effects

The safety profile of Pseudo Vardenafil appears favorable based on current research. Common side effects reported include headaches, flushing, and dyspepsia; however, these are generally mild and transient.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity, and how can they be validated experimentally?

The compound features a fused imidazo-triazinone core with critical substituents:

  • 2-Ethoxyphenyl group : Enhances lipophilicity and membrane permeability.
  • Piperidin-1-ylsulfonyl moiety : Improves solubility and facilitates target binding via sulfonyl interactions with PDE active sites .
  • Methyl and propyl groups : Stabilize the hydrophobic core, reducing metabolic degradation. Validation : Perform X-ray crystallography or molecular docking studies to confirm interactions with PDE isoforms (e.g., PDE5). Compare activity of analogs lacking specific substituents in in vitro enzymatic assays .

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

A common route involves:

  • Step 1 : Suzuki-Miyaura coupling to attach the ethoxyphenyl group to the imidazo-triazinone core using Pd(PPh₃)₄ catalyst and Na₂CO₃ in DMF/H₂O (80°C, 12 h) .
  • Step 2 : Sulfonation of the piperidine ring using chlorosulfonic acid in dichloromethane (0°C to room temperature) . Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C) and improve yield by 15–20%. Monitor intermediates via TLC with UV detection .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Purity : HPLC with a C18 column (mobile phase: 70:30 acetonitrile/0.1% formic acid), UV detection at 254 nm. AOAC SMPR guidelines recommend a purity threshold of ≥95% .
  • Structural Confirmation :

  • 1H/13C NMR : Key signals include the ethoxy group (δ 1.4 ppm, triplet) and piperidinyl protons (δ 2.8–3.2 ppm, multiplet) .
  • HRMS : Expected [M+H]+ ion at m/z 385.1784 (C17H21N4O3S+) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PDE inhibitory activity across structural analogs?

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing piperidine with morpholine) and test in standardized PDE5 inhibition assays (IC50 values under pH 7.4, 37°C) .
  • Isotopic Labeling : Use deuterated derivatives (e.g., methyl-d3) to assess metabolic stability’s role in activity variations. Analyze via LC-MS to track degradation products .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Deuterium Incorporation : Replace metabolically labile methyl/propyl hydrogens with deuterium (e.g., 5-methyl-d3), reducing CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester groups at the ethoxy position to enhance bioavailability, with in vitro hydrolysis assays (e.g., porcine liver esterase) to confirm activation .
  • Validation : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life improvements .

Q. How should in vitro assays be designed to evaluate selectivity across PDE isoforms?

  • Isoform-Specific Assays : Use recombinant PDE1-PDE11 isoforms (commercially available) with fluorescent cAMP/cGMP substrates (e.g., Invitrogen’s LANCE® kits).
  • Controls : Include sildenafil (PDE5-specific) and IBMX (pan-PDE inhibitor) to benchmark selectivity .
  • Data Interpretation : Calculate selectivity ratios (IC50 for non-target PDE / IC50 for target PDE). A ratio >100 indicates high specificity .

Q. What computational methods predict off-target interactions, and how can they be validated?

  • Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., potassium channels) using AMBER or GROMACS. Prioritize targets with binding energy ≤ -8 kcal/mol .
  • Validation : Perform radioligand displacement assays (e.g., [3H]-labeled glibenclamide for KATP channels) to confirm/refute predictions .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Reproducibility : Adhere to AOAC SMPR 2014.011 guidelines for PDE inhibitor studies, including triplicate measurements and blinded data analysis .

特性

IUPAC Name

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHPAMSDMZXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177004
Record name Pseudovardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224788-34-5
Record name Pseudovardenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224788-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224788345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudovardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERIDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EH1H08V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Reactant of Route 3
Reactant of Route 3
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Reactant of Route 4
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Reactant of Route 5
Reactant of Route 5
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Reactant of Route 6
Reactant of Route 6
2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。